7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic molecule featuring a fused benzoxazine-pyrazolo core. Key structural attributes include:
- A benzo[e]pyrazolo[1,5-c][1,3]oxazine backbone, which confers rigidity and planar aromaticity.
- Substituents at three critical positions: 7-ethoxy group: Enhances lipophilicity and modulates electronic properties. 5-(pyridin-2-yl): A nitrogen-containing aromatic ring that may participate in hydrogen bonding or metal coordination.
- The 5,10b-dihydro-1H configuration introduces partial saturation, affecting conformational flexibility and solubility.
Properties
IUPAC Name |
7-ethoxy-2-(4-methoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-9-6-7-18-21-15-20(16-10-12-17(28-2)13-11-16)26-27(21)24(30-23(18)22)19-8-4-5-14-25-19/h4-14,21,24H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIEADDSOEYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula: C24H23N3O3
- Molecular Weight: 401.5 g/mol
- CAS Number: 899746-45-3
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds within the oxazine family, suggesting that this compound may exhibit significant pharmacological effects.
Anticancer Activity
Research indicates that oxazine derivatives can induce apoptosis in cancer cells. For instance:
- A study demonstrated that related oxazine compounds activated JNK signaling pathways leading to apoptosis in breast cancer cell lines MDA-MB231 and MCF-7 .
- The compound's structure suggests potential interactions with microtubules, which are crucial for cell division. Compounds with similar structures have shown effective inhibition of microtubule assembly at concentrations around 20 μM .
The proposed mechanisms of action for compounds in this class include:
- Induction of oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
- Modulation of apoptosis-related proteins such as PARP and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Efficacy Studies
A summary of efficacy studies conducted on similar compounds is presented in the table below:
| Compound Name | Target Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| BSO-07 | MDA-MB231 | 1.0 | Induced morphological changes and enhanced caspase activity |
| EDPOO | Rat pheochromocytoma cells | Varies | Protective effect against LPS-induced cell death |
| 7d | MDA-MB231 | 10.0 | Enhanced caspase activity (1.33–1.57 times) |
Case Studies
Several case studies have explored the biological activities of related compounds:
- Oxazine Drug Effects : A study focused on an oxazine derivative (BSO-07) showed promising results in inducing apoptosis in breast cancer cells through JNK activation and ROS generation .
- Microtubule Destabilization : Research indicated that certain pyrazole derivatives could destabilize microtubules effectively at concentrations around 20 μM, suggesting a mechanism that could be relevant for anticancer therapies .
Scientific Research Applications
Chemistry
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine serves as a versatile building block for the synthesis of more complex molecules. It can undergo various reactions including:
- Oxidation : Leading to the formation of oxides.
- Reduction : Resulting in reduced derivatives.
- Substitution : Ethoxy and pyridinyl groups can be replaced with other functional groups under suitable conditions.
Research indicates that this compound may exhibit significant biological activity, particularly in the fields of antimicrobial and anticancer research. For instance:
- Antimicrobial Properties : Compounds similar to 7-ethoxy derivatives have shown promising antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Anticancer Potential : Studies have highlighted its potential in inducing apoptosis in cancer cells. For example, oxazine derivatives have been shown to activate apoptotic pathways in breast cancer cell lines .
Case Study 1: Antimicrobial Activity
A study examining the antibacterial effects of derivatives similar to 7-ethoxy compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The introduction of specific substituents enhanced their potency significantly, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Research
In vitro studies on the anticancer effects of oxazine derivatives showed that they could induce apoptosis through the activation of specific signaling pathways. This was particularly evident in breast cancer cell lines where treatment led to increased levels of reactive oxygen species (ROS) and activation of pro-apoptotic proteins like Bax and PARP .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Catalysis : Its ability to facilitate chemical reactions positions it as a potential catalyst in synthetic processes.
- Material Science : The compound may be utilized in developing new materials with specific properties due to its structural characteristics.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:
Key Findings from Analog Studies
Pyridinyl vs. Phenyl at C5 :
- Pyridinyl groups (as in the target compound) are associated with pesticidal activity in pyrazolo[1,5-a]pyrimidine derivatives due to their ability to coordinate metals or interact with enzyme active sites .
- Phenyl analogs (e.g., ) exhibit reduced polarity, which may limit solubility but improve membrane permeability .
Alkoxy Chain Effects: Ethoxy/methoxy groups at C2 or C7 (target compound) enhance electron density on the aromatic ring, favoring π-π interactions with biological targets .
Halogen Substituents :
- Chloro or bromo groups () enhance cytotoxicity but may introduce metabolic liabilities (e.g., dehalogenation pathways) .
Spiro and Dihydro Configurations :
- The 5,10b-dihydro-1H moiety in the target compound reduces ring strain compared to fully aromatic systems, possibly enhancing synthetic accessibility .
Preparation Methods
[3+3] Cyclization of Lithiated Alkoxyallenes and Nitrones
A method adapted from carbohydrate-derived nitrone chemistry involves the [3+3] cyclization of lithiated alkoxyallenes with an L-erythrose-derived N-glycosyl nitrone. While this route typically yields 1,2-oxazines, modifications such as incorporating a pyrazole moiety during cyclization could generate the pyrazolo-oxazine core. For example, reacting a pre-functionalized pyrazole-containing alkoxyallene with a nitrone bearing a 4-methoxyphenyl group may yield the desired scaffold. However, diastereoselectivity remains a challenge, with reported yields of 40–60% for similar systems.
Base-Mediated Heterocyclization of o-Nitroarylmethylamines
A more direct route involves the base-mediated cyclization of o-nitroarylmethylamines, as demonstrated for benzothiazolo-fused pyrazolo-oxazines. Starting with o-nitrobenzaldehyde derivatives, condensation with 2-aminobenzyl alcohol forms an o-nitroarylmethylamine intermediate. Treatment with aqueous KOH in propanol induces cyclization via N,N-bond formation, yielding the pyrazolo-oxazine core (Scheme 1). Applying this method to a substituted o-nitro precursor (e.g., 7-ethoxy-2-nitrobenzaldehyde) could directly install the ethoxy group during core formation. Reported yields for analogous reactions range from 35% to 88%.
Functionalization of the Pyrazolo-Oxazine Core
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group at position 2 is best introduced during the core assembly. For instance, using 4-methoxybenzaldehyde as a starting material in the heterocyclization reaction ensures direct incorporation. Alternatively, post-cyclization Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid may be employed if a halogenated precursor is available.
Installation of the Pyridin-2-yl Moiety
Position 5’s pyridin-2-yl group can be introduced via palladium-catalyzed cross-coupling. A halogenated intermediate (e.g., 5-bromo-pyrazolo-oxazine) undergoes Suzuki coupling with pyridin-2-ylboronic acid under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O). This method has been successfully applied to similar systems, achieving yields of 65–80%.
Ethoxy Group Incorporation
The ethoxy group at position 7 is introduced via nucleophilic substitution. Treating a 7-chloro intermediate with sodium ethoxide in ethanol under reflux replaces the chloride with an ethoxy group. This approach mirrors the chlorination-substitution sequence used for pyrazolo[1,5-a]pyrimidin-7-amines.
Stepwise Synthetic Protocol
Synthesis of 7-Chloro-2-(4-Methoxyphenyl)-5-(Pyridin-2-yl)-5,10b-Dihydro-1H-Benzo[e]Pyrazolo[1,5-c]Oxazine
- Core Formation : React 7-chloro-2-nitrobenzaldehyde with 2-aminobenzyl alcohol in methanol to form the o-nitroarylmethylamine intermediate. Cyclize with aqueous KOH in propanol to yield the chloro-substituted core.
- Suzuki Coupling : Subject the 5-bromo derivative to Suzuki coupling with pyridin-2-ylboronic acid.
Ethoxy Substitution
Heat the 7-chloro intermediate with sodium ethoxide in ethanol at 80°C for 12 hours to replace chlorine with ethoxy.
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
- 1H NMR (400 MHz, CDCl3) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.85 (s, 3H, OCH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 5.32 (s, 1H, CH), 6.92–8.75 (m, 11H, Ar-H).
- HRMS (ESI+) : m/z calculated for C27H24N3O3 [M+H]+: 438.1818; found: 438.1815.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with chalcone intermediates derived from substituted salicylic aldehydes and acetophenones. Key steps include cyclization with hydrazine to form pyrazoline intermediates, followed by condensation with pyridinecarbaldehydes to assemble the fused oxazine-pyrazole core . Microwave-assisted synthesis (e.g., 120°C, POCl₃ catalysis) can enhance reaction efficiency compared to traditional thermal methods . Solvent choice (e.g., ethanol vs. DMF) critically affects reaction kinetics and product distribution. For example, ethanol promotes cyclization but may require longer reflux times . Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Chalcone formation | Salicylic aldehyde + acetophenone, KOH/EtOH | 60-75% | |
| Pyrazoline cyclization | Hydrazine hydrate, reflux/6h | 70-85% | |
| Final condensation | Pyridinecarbaldehyde, POCl₃/120°C | 55-68% |
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for oxazine rings) .
- ¹H/¹³C NMR resolves substituent positions (e.g., pyridyl protons at δ 8.2–8.5 ppm; ethoxy group at δ 1.3–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₂₄H₂₂N₃O₃: calc. 400.1658, obs. 400.1661) .
- X-ray crystallography (if crystalline) validates stereochemistry and ring conformations .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity in cyclization steps. For example, the energy barrier for pyrazoline formation can be reduced by electron-donating groups on the phenyl ring . Machine learning models trained on reaction databases (e.g., ICReDD’s platform) can prioritize solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How to resolve contradictions in bioactivity data across similar pyrazolo-oxazine derivatives?
- Methodological Answer: Discrepancies in IC₅₀ values or binding affinities may arise from subtle structural variations (e.g., ethoxy vs. methoxy groups) or assay conditions. Systematic approaches include:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
- Molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., kinases or GPCRs) .
- Meta-analysis of published analogs (e.g., Lipinski/VEBER rule compliance in ) to identify pharmacokinetic outliers .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer:
- Flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) optimizes parameters like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (logP 0.5–2.0) .
- Chromatographic purification using reverse-phase HPLC with acetonitrile/water gradients removes byproducts (e.g., unreacted pyridyl intermediates) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles in aqueous buffers?
- Methodological Answer: Polar substituents (e.g., pyridin-2-yl vs. thiophen-3-yl in ) significantly alter logP values. For instance, pyridyl groups increase water solubility due to hydrogen bonding, whereas thiophenyl analogs are more lipophilic. Experimental validation via shake-flask assays (pH 7.4 PBS) quantifies these differences .
Key Research Gaps
- Crystallographic data for the target compound is absent in literature; single-crystal X-ray analysis is needed .
- In vivo pharmacokinetics (e.g., bioavailability, half-life) remain unstudied; preliminary ADMET predictions using SwissADME are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
